molecular formula C22H24N4O5S B10946332 ethyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-5-(1-phenylethyl)thiophene-3-carboxylate

ethyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-5-(1-phenylethyl)thiophene-3-carboxylate

Cat. No.: B10946332
M. Wt: 456.5 g/mol
InChI Key: RNJXLZJDMQDXCZ-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5-(1-PHENYLETHYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a pyrazole ring, a thiophene ring, and an ester group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5-(1-PHENYLETHYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole ring through a condensation reaction involving hydrazine and a diketone. The nitro group is then introduced via nitration. The thiophene ring is synthesized separately and then coupled with the pyrazole derivative through an acylation reaction. Finally, the esterification step involves reacting the intermediate with ethanol under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5-(1-PHENYLETHYL)-3-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group yields the corresponding carboxylic acid .

Scientific Research Applications

ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5-(1-PHENYLETHYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5-(1-PHENYLETHYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole and thiophene rings can bind to specific enzymes, inhibiting their activity and leading to therapeutic effects. The ester group facilitates the compound’s transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETATE: Similar structure but lacks the thiophene ring.

    ETHYL 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPIONATE: Similar structure but has a different ester group.

    ETHYL 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTYRATE: Similar structure but has a longer carbon chain in the ester group.

Uniqueness

The uniqueness of ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5-(1-PHENYLETHYL)-3-THIOPHENECARBOXYLATE lies in its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the pyrazole and thiophene rings enhances its potential for biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-5-(1-phenylethyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H24N4O5S/c1-5-31-22(28)17-11-18(13(2)16-9-7-6-8-10-16)32-21(17)23-19(27)12-25-15(4)20(26(29)30)14(3)24-25/h6-11,13H,5,12H2,1-4H3,(H,23,27)

InChI Key

RNJXLZJDMQDXCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C2=CC=CC=C2)NC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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